2-Phenyl-5-nitrobenzothiazole
CAS No.:
Cat. No.: VC8911806
Molecular Formula: C13H8N2O2S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8N2O2S |
|---|---|
| Molecular Weight | 256.28 g/mol |
| IUPAC Name | 5-nitro-2-phenyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | FDKWRKRZEMALSF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Identification
Molecular Architecture
The compound’s backbone consists of a benzothiazole ring—a fused bicyclic system containing benzene and thiazole moieties—with substituents at positions 2 (phenyl) and 5 (nitro). The nitro group () introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at meta positions relative to itself . X-ray crystallography of analogous benzothiazoles reveals planar geometries, with bond lengths consistent with delocalized π-electron systems .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 64448-50-6 (5-nitro isomer) | |
| 38338-23-7 (6-nitro isomer) | ||
| IUPAC Name | 5-Nitro-2-phenyl-1,3-benzothiazole | |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N+[O-] | |
| InChIKey | GKFMHLGCYNFWPR-UHFFFAOYSA-N |
The ambiguity in CAS numbers arises from isomeric forms; the 5-nitro derivative (CAS 64448-50-6) is distinct from the 6-nitro analog (CAS 38338-23-7), though both share the same molecular formula .
Spectroscopic Properties
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UV-Vis: Absorption maxima near 320–350 nm due to π→π* transitions in the benzothiazole system, with redshift observed in polar solvents .
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NMR: NMR spectra show characteristic signals for aromatic protons: δ 8.2–8.5 ppm (H-4, H-6), δ 7.5–7.8 ppm (H-7), and δ 7.3–7.6 ppm (phenyl protons) .
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IR: Strong bands at 1520 cm ( asymmetric stretch) and 1350 cm ( symmetric stretch) .
Physicochemical Properties
Thermal and Physical Constants
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 193°C | |
| Boiling Point | 440.4±37.0°C (Predicted) | |
| Density | 1.397±0.06 g/cm | |
| Flash Point | Not reported | – |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The high melting point reflects strong intermolecular forces, including dipole-dipole interactions from the nitro group and π-stacking between aromatic rings .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves nitration of 2-phenylbenzothiazole using mixed acid () at 0–5°C :
Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethanol .
Industrial-Scale Production
Industrial protocols use continuous-flow reactors to enhance heat dissipation during the exothermic nitration step. Critical parameters include:
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Temperature control (<10°C) to minimize di-nitration byproducts .
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Molar ratio of :substrate (1.05:1) to ensure complete conversion .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the ring, directing incoming electrophiles to position 4 or 7. Halogenation with in yields 4-chloro derivatives, while sulfonation requires oleum due to low reactivity .
Reduction Reactions
Catalytic hydrogenation (H/Pd-C) reduces the nitro group to an amine, producing 5-amino-2-phenylbenzothiazole—a key intermediate for azo dyes :
Coordination Chemistry
The thiazole sulfur and nitro oxygen act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit catalytic activity in oxidation reactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to benzothiazole-based kinase inhibitors and antimicrobial agents. Derivatives bearing amino groups show IC values <1 μM against EGFR kinases .
Materials Science
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Fluorescent Probes: Nitro-to-amine reduction yields push-pull chromophores with large Stokes shifts (Δλ >100 nm) .
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Polymer Additives: Enhances thermal stability in polyesters when incorporated at 0.5–2 wt% .
Agrochemicals
Structurally modified analogs act as fungicides against Phytophthora infestans (EC: 12 μg/mL) .
| Parameter | Value | Source |
|---|---|---|
| GHS Hazard Statements | H315, H319, H335 | |
| PPE Recommendations | Gloves, goggles, respirator | |
| First Aid Measures | Flush eyes/skin with water; seek medical help if ingested |
The compound causes skin and eye irritation (H315/H319) and respiratory discomfort (H335). Spill management requires neutralization with 5% NaOH followed by adsorption on inert material .
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